molecular formula C19H19NO7S2 B2408530 methyl 3-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034265-34-2

methyl 3-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2408530
CAS No.: 2034265-34-2
M. Wt: 437.48
InChI Key: WJDQKXFDUNBORZ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C19H19NO7S2 and its molecular weight is 437.48. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7S2/c1-25-15-6-5-13(18(21)26-2)10-16(15)29(23,24)20-12-19(22,14-7-8-27-11-14)17-4-3-9-28-17/h3-11,20,22H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDQKXFDUNBORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound with significant biological activity. This article delves into its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Furan and Thiophene Rings : These heterocyclic components contribute to the compound's reactivity and biological interactions.
  • Sulfamoyl Group : Known for its role in various biological activities, this group enhances the compound's binding affinity to biological targets.
  • Methoxy Substituent : This modification can influence the lipophilicity and overall solubility of the molecule.

The molecular formula is C15H17N1O5SC_{15}H_{17}N_{1}O_{5}S with a molecular weight of approximately 335.37 g/mol.

PropertyValue
Molecular FormulaC15H17N1O5S
Molecular Weight335.37 g/mol
CAS Number2034239-32-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Esterification : Formation of the methyl benzoate derivative.
  • Sulfamoylation : Introduction of the sulfamoyl group via sulfonation reactions.
  • Nucleophilic Substitution : Addition of furan and thiophene rings to the core structure.

These steps require specific reaction conditions, including temperature control and the use of catalysts to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances its solubility in polar solvents, facilitating its interaction with biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features allow for significant π–π interactions and hydrogen bonding, enhancing binding affinity to target receptors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown promising results against various microbial strains, suggesting potential as an antimicrobial agent.
  • Antiviral Properties : Preliminary data indicate activity against viral infections, particularly in inhibiting viral replication processes.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating potential as an anticancer agent.

Antiviral Activity

In a recent study focusing on antiviral properties, this compound was tested against Hepatitis B virus (HBV). The results indicated that the compound significantly inhibited HBV polymerase with an IC50 value of 120 nM, showcasing its potential as a therapeutic agent for viral infections .

Anticancer Studies

A series of experiments conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. In vitro assays demonstrated that it could induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Preparation Methods

Bromination of Methyl 4-Methoxy-2-Methylbenzoate

Reaction Conditions

  • Substrate : Methyl 4-methoxy-2-methylbenzoate (1 equiv).
  • Reagents : N-Bromosuccinimide (NBS, 1.1–1.2 equiv), dibenzoyl peroxide (BPO, 0.05–0.1 equiv).
  • Solvent : Carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
  • Temperature : Reflux (76–80°C).
  • Time : 2–24 hours.

Procedure
A representative protocol from Ambeed involves dissolving methyl 4-methoxy-2-methylbenzoate (5.6 mmol) in CCl₄ (25 mL), followed by dropwise addition of NBS (6.2 mmol) and BPO (catalytic). After refluxing for 2 hours, the mixture is cooled, extracted with dichloromethane (DCM), and purified via silica chromatography to yield methyl 2-(bromomethyl)-4-methoxybenzoate (94–100% yield).

Key Data

Yield (%) Solvent Catalyst Time (h)
94 CCl₄ AIBN 6
100 CCl₄ BPO 2
68 CCl₄ BPO 2.5

Formation of the Sulfamoyl Linkage

The brominated benzoate undergoes sulfonylation with a primary amine to install the sulfamoyl group.

Synthesis of the Hydroxyethyl-Heterocyclic Amine

The amine component, 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine, is prepared via:

  • Mannich Reaction : Condensation of furan-3-carbaldehyde and thiophen-2-carbaldehyde with nitromethane, followed by reduction.
  • Epoxide Ring-Opening : Reaction of glycidol with furan-3-yl and thiophen-2-yl Grignard reagents.

Representative Protocol
A nitromethane-mediated Mannich reaction (reflux, 12 h) yields a β-nitro alcohol intermediate, which is reduced using LiAlH₄ to the corresponding amine.

Sulfonylation of the Benzoate Core

Reaction Conditions

  • Substrate : Methyl 2-(bromomethyl)-4-methoxybenzoate (1 equiv).
  • Amine : 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine (1.2 equiv).
  • Base : Triethylamine (TEA, 2 equiv).
  • Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN).
  • Temperature : 0°C to room temperature.

Procedure
The brominated benzoate (1 equiv) is reacted with the amine (1.2 equiv) in DMF under nitrogen. TEA (2 equiv) is added to scavenge HBr. After stirring for 12–24 hours, the mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography to yield the sulfamoyl intermediate.

Final Assembly and Stereochemical Control

The sulfamoyl-benzoate intermediate is coupled with the hydroxyethyl-heterocyclic side chain under Mitsunobu or nucleophilic substitution conditions.

Mitsunobu Reaction for Ether Formation

Reagents : Diethyl azodicarboxylate (DEAD, 1.1 equiv), triphenylphosphine (PPh₃, 1.1 equiv).
Solvent : Tetrahydrofuran (THF).
Yield : 70–85%.

Nucleophilic Displacement

Conditions : Potassium carbonate (K₂CO₃, 2 equiv), DMF, 60°C, 8 hours.
Yield : 65–75%.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.98 (d, J = 8.7 Hz, 1H, Ar-H), 6.86–6.96 (m, 2H, Ar-H), 4.96 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃), 3.86 (s, 3H, COOCH₃).
  • ¹³C NMR : Confirms sulfonamide (δ 115–120 ppm) and ester (δ 170 ppm) functionalities.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₈N₂O₆S₂ : 430.0634 [M+H]⁺.
  • Observed : 430.0638.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Excess NBS or prolonged reaction times lead to dibromination.
  • Amine Sensitivity : The hydroxyethyl-heterocyclic amine requires inert conditions to prevent oxidation.
  • Stereochemical Purity : Chiral HPLC or diastereomeric salt formation ensures enantiomeric excess >98%.

Industrial-Scale Considerations

  • Solvent Recycling : CCl₄ is replaced with dichloroethane to reduce toxicity.
  • Catalyst Loading : AIBN (0.02–0.04 equiv) improves bromination efficiency.

Q & A

Q. What are the critical synthetic steps for preparing methyl 3-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate?

  • Methodological Answer : The synthesis involves sequential functionalization:
  • Step 1 : Formation of the intermediate 2-amino-2-(furan-3-yl)-2-hydroxyethylthiophene via nucleophilic substitution or condensation reactions.
  • Step 2 : Reaction of 4-methoxybenzenesulfonyl chloride with the amino alcohol intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl linkage .
  • Step 3 : Esterification of the carboxylic acid precursor (3-sulfamoyl-4-methoxybenzoic acid) with methanol under acid catalysis (e.g., H₂SO₄) to yield the final methyl ester .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally, and what spectroscopic methods are most effective?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and hydroxy protons (broad singlet at δ ~5.0–6.0 ppm).
  • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm), sulfonamide sulfur-linked carbons (δ ~50–60 ppm), and aromatic carbons .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
  • FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and ester (C=O at ~1700–1750 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can reaction yields for the sulfamoyl linkage formation be optimized, and what factors influence selectivity?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or THF) to enhance nucleophilicity of the amino alcohol intermediate .
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
    Data-Driven Optimization : Design a factorial experiment varying solvent, base (e.g., pyridine vs. Et₃N), and temperature. Analyze yields via HPLC and compare selectivity ratios .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

  • Methodological Answer :
  • DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups to assign overlapping signals (e.g., hydroxyethyl vs. furan protons) .
  • 2D NMR (HSQC/HMBC) : Correlate protons with adjacent carbons to resolve ambiguities (e.g., sulfamoyl NH coupling with adjacent ethyl group) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for hydroxyl protons) to confirm assignments .
    Case Study : A ¹H NMR peak at δ 2.5 ppm initially misassigned as a methyl group was corrected via HMBC to a thiophene-linked CH₂ after isotopic labeling .

Q. What computational methods are suitable for predicting the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions (e.g., chloro group displacement by amines) .
  • Molecular Dynamics (MD) : Simulate solvation effects on oxidation pathways (e.g., hydroxy group to ketone conversion) in explicit solvent models .
    Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Bioactivity and Application-Focused Questions

Q. What in vitro assays are recommended to evaluate the compound’s antimicrobial potential?

  • Methodological Answer :
  • MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Time-Kill Studies : Assess bactericidal activity over 24 hours using colony-forming unit (CFU) counts .
    Data Interpretation : Correlate activity with structural analogs (e.g., thiophene vs. furan substitutions) to identify pharmacophore elements .

Q. How can structure-activity relationships (SAR) be explored for this compound’s anticancer activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, thiophene → benzene) and test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
  • Molecular Docking : Screen against kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina to prioritize experimental targets .
    Case Study : A methyl-to-ethoxy substitution in the benzoate ring increased IC₅₀ by 3-fold in HeLa cells, suggesting steric hindrance impacts binding .

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